4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine
CAS No.: 897016-99-8
Cat. No.: VC2944122
Molecular Formula: C12H15BrFNO2
Molecular Weight: 304.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897016-99-8 |
|---|---|
| Molecular Formula | C12H15BrFNO2 |
| Molecular Weight | 304.15 g/mol |
| IUPAC Name | 4-[2-(4-bromo-3-fluorophenoxy)ethyl]morpholine |
| Standard InChI | InChI=1S/C12H15BrFNO2/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 |
| Standard InChI Key | VKWGRMJGLCODKR-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCOC2=CC(=C(C=C2)Br)F |
| Canonical SMILES | C1COCCN1CCOC2=CC(=C(C=C2)Br)F |
Introduction
Chemical Structure and Properties
4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine belongs to the class of morpholine derivatives that incorporate a phenoxy group with halogen substituents. The compound features a morpholine ring connected to a 4-bromo-3-fluorophenoxy group via an ethyl linker. This structure creates a distinct molecular architecture that influences the compound's biological interactions.
Structural Components
The molecule consists of several key structural elements:
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A morpholine heterocyclic ring containing an oxygen atom and a nitrogen atom in a six-membered structure
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An ethyl linker (-CH₂CH₂-) connecting the morpholine nitrogen to the phenoxy oxygen
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A phenyl ring with bromine at the para (4-) position and fluorine at the meta (3-) position
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An ether linkage (phenoxy) connecting the halogenated phenyl ring to the ethyl chain
Physicochemical Properties
The physicochemical properties of 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine play a crucial role in determining its biological activity and pharmaceutical potential. The compound demonstrates moderate lipophilicity, which facilitates membrane permeability while maintaining sufficient water solubility for biological applications. The presence of the morpholine nitrogen provides a basic center, allowing for salt formation that can enhance solubility in aqueous media .
Bioisosteric Relevance
The halogen substituents (bromine and fluorine) on the phenyl ring serve as important bioisosteric elements. These substitutions can modify the electronic properties of the aromatic system, influencing binding affinity to target proteins. The purpose of bioisostere substitution is to create compounds with biological properties similar to parent compounds while potentially improving pharmacokinetic or pharmacodynamic characteristics .
Synthetic Methodologies
The synthesis of 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine typically involves several strategic chemical transformations. These synthetic routes are designed to efficiently introduce the key structural elements and functional groups that constitute the target molecule.
General Synthetic Approach
The synthesis generally proceeds through the following key steps:
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Preparation of the appropriately substituted phenol derivative (4-bromo-3-fluorophenol)
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Alkylation of the phenol with a suitable haloethyl derivative to form the phenoxyethyl intermediate
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Coupling of the intermediate with morpholine to introduce the morpholine moiety
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Purification and isolation of the final compound, often as a salt form for improved stability
Alternative Synthetic Strategies
Pharmacological Activity
The pharmacological profile of 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine is characterized by its interactions with various cellular signaling pathways, particularly those involving protein kinases.
Kinase Inhibition
Compounds of this structural class have demonstrated activity as modulators of kinase cascades, which are critical regulatory pathways in cellular signaling . The specific structural features of 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine may enable it to interact with the ATP-binding pocket of certain kinases, thereby inhibiting their catalytic activity. This mechanism forms the basis for potential therapeutic applications in conditions characterized by dysregulated kinase activity.
Structure-Activity Relationships
Structure-activity relationship studies involving related compounds suggest that the presence of halogen substituents on the phenyl ring enhances binding affinity to target kinases. The specific positioning of the bromine at the para position and fluorine at the meta position appears to optimize interactions with the hydrophobic regions of the binding pocket. Additionally, the morpholine ring provides hydrogen-bond acceptor capabilities that may further stabilize protein-ligand complexes .
Therapeutic Applications
Based on its pharmacological properties, 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine and structurally related compounds have potential applications in the treatment of various disorders, particularly those characterized by abnormal cell proliferation.
Cancer Therapy
The compound may exhibit anticancer activity through inhibition of specific kinases involved in cell proliferation and survival pathways. Patent literature suggests that compounds with similar structural features can be employed in the treatment of leukemia and other malignancies, potentially as part of combination therapy regimens . The efficacy of such treatment approaches depends on the compound's ability to selectively target cancer cells while minimizing effects on normal tissues.
Pharmacokinetic Considerations
The pharmacokinetic profile of 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine influences its potential as a therapeutic agent. Several key factors determine the compound's behavior in biological systems.
Absorption and Distribution
The moderate lipophilicity of 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine likely facilitates its absorption across biological membranes. The presence of the morpholine group may enhance water solubility, potentially improving bioavailability. Furthermore, the balanced lipophilic and hydrophilic characteristics may contribute to a favorable distribution profile within the body.
Metabolism and Elimination
Compounds with similar structural features typically undergo hepatic metabolism, often involving cytochrome P450 enzymes. Common metabolic pathways might include:
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O-dealkylation of the phenoxy ether linkage
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N-dealkylation of the morpholine nitrogen
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Hydroxylation of the ethyl linker or aromatic ring
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Conjugation reactions (e.g., glucuronidation, sulfation) of resulting metabolites
The specific metabolic fate of 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine would need to be determined through dedicated metabolism studies.
Dosage and Administration
The optimal dosage and administration route for 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine would depend on various factors, including the specific therapeutic application, patient characteristics, and co-administered medications.
Dosage Considerations
According to patent literature, "The amount of the compound described for administration to a subject will depend on the particular disorder, the mode of administration, the co-administered compound, and the characteristics of the subject" . This individualized approach highlights the importance of considering multiple factors when determining appropriate dosages for compounds of this class.
Administration Routes
Potential administration routes for 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine may include:
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Oral administration (tablets, capsules, or solutions)
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Parenteral delivery (intravenous, intramuscular, or subcutaneous injection)
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Alternative routes based on specific therapeutic requirements
The selection of an appropriate administration route would be guided by pharmacokinetic considerations, the intended therapeutic application, and patient factors.
Structure-Based Drug Design Implications
The structural features of 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine provide valuable insights for structure-based drug design approaches aimed at developing novel therapeutic agents.
Bioisosteric Modifications
The principle of bioisosteric replacement can be applied to modify the structure of 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine to create analogs with potentially improved properties. Such modifications might include:
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Substitution of different halogens at various positions on the phenyl ring
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Replacement of the morpholine ring with other heterocycles (e.g., piperazine, piperidine)
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Alteration of the ethyl linker length or incorporation of additional functional groups
These structural changes could lead to compounds with enhanced potency, improved selectivity, or more favorable pharmacokinetic profiles .
Molecular Modeling Studies
Computational approaches, including molecular docking and molecular dynamics simulations, can provide valuable insights into the binding interactions between 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine and its target proteins. These studies can guide rational design strategies by identifying key structural determinants of binding affinity and selectivity.
Comparative Analysis with Related Compounds
Examining the properties of 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine in comparison with structurally related compounds provides context for understanding its unique characteristics and potential therapeutic value.
Structure-Property Relationships
Table 1 presents a comparative analysis of selected physicochemical properties for 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine and related compounds.
| Property | 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine | Related Phenoxy-morpholine Derivatives | Significance |
|---|---|---|---|
| Molecular Weight | Higher due to Br and F substituents | Variable based on substituents | Influences membrane permeability and distribution |
| Lipophilicity (logP) | Moderate to high | Generally lower without halogen substituents | Affects absorption and distribution properties |
| Hydrogen Bond Acceptors | Multiple (morpholine O, N, phenoxy O, F) | Fewer in derivatives lacking F or with different substituents | Impacts protein binding interactions |
| Topological Polar Surface Area | Moderate | Variable based on functional groups | Influences membrane permeability |
| pKa (morpholine N) | Typically around 8-9 | Similar in most morpholine derivatives | Affects ionization state at physiological pH |
This comparative analysis highlights how the specific structural features of 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine confer a unique profile of physicochemical properties that distinguish it from related compounds.
Pharmacological Differentiation
Future Research Directions
The continued investigation of 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine presents several promising avenues for future research and development.
Target Identification and Validation
Further studies to identify and validate the specific molecular targets of 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine would enhance understanding of its mechanism of action. Techniques such as affinity chromatography, proteomics approaches, and computational target prediction could be employed to elucidate the primary protein targets and potential off-target interactions.
Optimization Strategies
Medicinal chemistry efforts focused on optimizing the structure of 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine could lead to improved analogs with enhanced potency, selectivity, or pharmacokinetic properties. Strategic modifications might include:
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Exploration of different substitution patterns on the phenyl ring
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Investigation of alternative heterocyclic systems in place of the morpholine
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Modification of the linker region between the phenoxy group and the morpholine
These optimization approaches could potentially yield compounds with improved therapeutic indices for specific clinical applications.
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